![molecular formula C23H28N4O2 B112579 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine CAS No. 39585-46-1](/img/structure/B112579.png)
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine
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Overview
Description
“1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” is a chemical compound with the CAS Number: 39585-46-1. Its molecular weight is 392.5 and its IUPAC name is 1-benzoyl-4-[(4-benzoyl-1-piperazinyl)methyl]piperazine .
Molecular Structure Analysis
The InChI code for “1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” is 1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2 . This code provides a specific textual representation of the molecule’s structure.
Scientific Research Applications
Pharmaceutical Testing
This compound can be used for pharmaceutical testing . Its unique structure and properties make it a potential candidate for drug development and testing.
Cancer Research
There is evidence that similar compounds have been used in cancer research . They have shown cytotoxic effects on cancer cells, indicating that “1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” could potentially be used in cancer treatment research.
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives . These derivatives can then be tested for various biological activities.
Future Directions
properties
IUPAC Name |
[4-[(4-benzoylpiperazin-1-yl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWGXLOMAVIEAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine |
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